

Preclinical Potency Comparison (IC₅₀ in nM)

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Compound Focus: Nazartinib

CAS No.: 1508250-71-2

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The following table summarizes half-maximal inhibitory concentration (IC₅₀) data from a 2017 study that used Ba/F3 cells transduced with specific EGFR mutations. Lower values indicate greater potency [1] [2] [3].

Table 1: In vitro IC₅₀ values of EGFR-TKIs against common EGFR mutations

EGFR Mutation	Erlotinib	Afatinib	Osimertinib	Nazartinib
exon 19 del	73 nM	0.6 nM	7.9 nM	66 nM
L858R	30 nM	0.6 nM	6.2 nM	35 nM
exon 19 del + T790M	3429 nM	146 nM	3.1 nM	52 nM
L858R + T790M	>10,000 nM	179 nM	0.9 nM	5.1 nM
Wild Type	638 nM	30 nM	516 nM	1031 nM

Key observations from the data:

- Against Classic Mutations:** For the classic activating mutations (exon 19 del and L858R), both with and without T790M, **osimertinib demonstrated lower IC₅₀ values (indicating higher potency) and a wider therapeutic window compared to nazartinib** [1] [3].
- Wild-Type Sparing: Nazartinib** showed a higher IC₅₀ against wild-type EGFR than osimertinib, suggesting it may have a more favorable selectivity profile, which could correlate with a different

adverse event spectrum [1] [2].

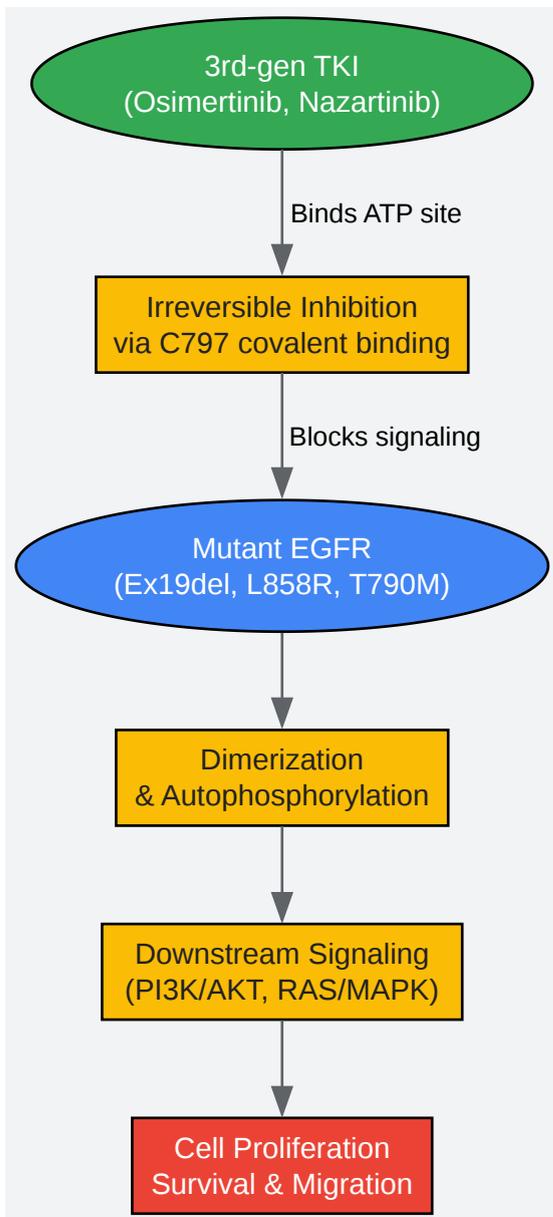
Experimental Protocol Summary

The quantitative data in Table 1 was generated using the following key methodological approach [1] [2]:

- **Cell Model:** Stable Ba/F3 cell lines (an interleukin-3-dependent murine pro-B cell line) were transduced to express various human mutant EGFRs, making them dependent on EGFR signaling for survival.
- **Viability Assay:** Cell proliferation and viability were measured using the MTS assay, a colorimetric method for assessing metabolic activity.
- **Potency Calculation:** Cells were treated with a range of concentrations for each EGFR-TKI. The IC_{50} value (the drug concentration that inhibits 50% of cell proliferation) was then calculated from the dose-response curves.

EGFR Mutation Signaling and TKI Action

The diagram below illustrates the signaling pathway driven by mutant EGFR and the mechanism of action for third-generation TKIs like osimertinib and **nazartinib**.



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Clinical Context and Further Considerations

- **Nazartinib Status:** **Nazartinib** (EGF816) is a novel third-generation EGFR-TKI that has demonstrated clinical efficacy in phase I/II trials for patients with EGFR-mutant NSCLC, including those with T790M-mediated resistance [4] [5] [6]. However, its development status for single-agent use may differ from osimertinib, which has gained broader regulatory approval.
- **Combination Therapy:** Research is ongoing to overcome resistance to EGFR-TKIs. One active area of investigation for **nazartinib** is its use in combination therapies, such as with the MET inhibitor

capmatinib, to target MET amplification, a known resistance mechanism [6].

- **Resistance Mechanisms:** Despite their potency, resistance to third-generation TKIs like osimertinib inevitably develops through various on-target (e.g., C797S mutation) and off-target (e.g., MET/HER2 amplification, phenotypic transformation) mechanisms [7].

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To cite this document: Smolecule. [Preclinical Potency Comparison (IC₅₀ in nM)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547951#nazartinib-exon-19-del-l858r-t790m-potency>]

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